molecular formula C8H6F3NO3 B11745838 2-Nitro-3-(trifluoromethyl)anisole

2-Nitro-3-(trifluoromethyl)anisole

Cat. No.: B11745838
M. Wt: 221.13 g/mol
InChI Key: WZSSGCDNGQBNSY-UHFFFAOYSA-N
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Description

2-Nitro-3-(trifluoromethyl)anisole is a versatile aromatic building block of significant interest in life science-oriented research, particularly in the development of advanced pharmaceutical and agrochemical candidates. The simultaneous presence of electron-withdrawing groups (nitro and trifluoromethyl) on the anisole scaffold creates a unique electronic profile, making this compound a valuable intermediate for nucleophilic substitution reactions and catalytic reductions. The trifluoromethyl group is a key feature, known to dramatically alter a molecule's properties by enhancing its metabolic stability, lipophilicity, and overall bioavailability . This compound is primarily utilized by researchers as a key synthetic precursor for the preparation of aniline derivatives, which are foundational structures in active ingredient development. Its structural motifs are commonly found in compounds investigated for their herbicidal and pesticidal activities. Furthermore, the nitro group can serve as a masked aniline, allowing access to complex diamines or can be utilized in the synthesis of heterocyclic systems. All products are strictly for Research Use Only (RUO) and are not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

1-methoxy-2-nitro-3-(trifluoromethyl)benzene

InChI

InChI=1S/C8H6F3NO3/c1-15-6-4-2-3-5(8(9,10)11)7(6)12(13)14/h2-4H,1H3

InChI Key

WZSSGCDNGQBNSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-methoxy-2-nitro-3-(trifluoromethyl)benzene typically involves nitration and trifluoromethylation reactions. One common method includes the nitration of 1-methoxy-3-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Methoxy-2-nitro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium chloride, copper chloride, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-methoxy-2-nitro-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can affect various biochemical pathways, making the compound useful in different applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, based on evidence from diverse sources:

Compound Name Molecular Formula Molecular Weight CAS RN Substituent Positions Functional Groups Key Properties/Applications Source
2-Nitro-3-(trifluoromethyl)anisole C₈H₆F₃NO₃ 239.13 (calc.) Not provided 2-NO₂, 3-CF₃, 4-OCH₃ Methoxy, nitro, CF₃ Intermediate in agrochemical synthesis Inferred
5-Nitro-2-(trifluoromethyl)benzoic acid C₈H₄F₃NO₄ 235.11 847547-06-2 5-NO₂, 2-CF₃ Carboxylic acid, nitro High purity (>97%), expensive (¥15,500/g)
3-Nitro-5-(trifluoromethyl)benzonitrile C₈H₃F₃N₂O₂ 216.11 20566-80-7 3-NO₂, 5-CF₃ Nitrile, nitro Used in ligand design; >95% purity
3-Fluoro-2-nitroanisole C₇H₆FNO₃ 171.12 641-49-6 3-F, 2-NO₂, 4-OCH₃ Methoxy, nitro, F Studied in medicinal chemistry
4-Nitro-3-(trifluoromethyl)aniline C₇H₅F₃N₂O₂ 206.12 393-11-3 4-NO₂, 3-CF₃ Amine, nitro Pharmaceutical impurity standard

Key Comparative Analysis

Electronic and Steric Effects

  • Nitro and CF₃ Positioning : The ortho-nitro and meta-CF₃ groups in this compound create strong electron-withdrawing effects, enhancing electrophilic substitution reactivity compared to 3-fluoro-2-nitroanisole (). The CF₃ group’s steric bulk further modulates reaction pathways, as seen in analogs like 3-nitro-5-(trifluoromethyl)benzonitrile, where the nitrile group increases polarity .
  • Methoxy Group Influence: The para-methoxy group in anisole derivatives stabilizes intermediates via resonance, though notes that anisole as a solvent can reduce yields in Grignard reactions due to competing side reactions.

Stability and Commercial Viability

  • 5-Nitro-2-(trifluoromethyl)benzoic acid () is priced at ¥15,500/g (>97% purity), reflecting the challenges in synthesizing nitro-CF₃ derivatives. In contrast, 3-nitro-5-(trifluoromethyl)benzonitrile is more affordable (¥3,400/g for 5g), likely due to simpler purification processes .

Biological Activity

2-Nitro-3-(trifluoromethyl)anisole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antitumor properties and enzyme inhibition. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₈H₅F₃N₂O₃. Its structure features a nitro group and a trifluoromethyl group attached to an anisole framework, which is known to influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution reactions, where the trifluoromethyl group can be introduced via various methods, including radical pathways or using specialized reagents for trifluoromethoxylation. These methods are critical for producing compounds with specific biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various derivatives related to this compound. In vitro assays have demonstrated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines, including:

  • Liver Cancer (HePG2)
  • Colon Cancer (HCT-116)
  • Breast Cancer (MCF-7)
  • Prostate Cancer (PC3)
  • Cervical Cancer (HeLa)

The most potent derivatives showed IC₅₀ values ranging from 5.13 to 17.95 μM, indicating strong antitumor activity compared to standard chemotherapeutics like doxorubicin and celecoxib .

CompoundIC₅₀ (μM)Target Enzyme
4a5.13COX-2
4b6.72TNF-α
7b17.95PDE4B

This table summarizes the inhibitory effects of selected derivatives on key enzymes involved in inflammatory pathways, which are often upregulated in cancer.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of several enzymes critical in inflammatory processes:

  • Cyclooxygenase-2 (COX-2) : Inhibition of COX-2 is significant due to its role in inflammation and cancer progression.
  • Phosphodiesterase 4B (PDE4B) : This enzyme is involved in the regulation of inflammatory responses.
  • Tumor Necrosis Factor-alpha (TNF-α) : A key cytokine in systemic inflammation.

Inhibitory concentrations for COX-2 ranged from IC₅₀ values of 1.08 to 1.88 μM, demonstrating competitive efficacy against established inhibitors like celecoxib .

Mechanistic Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound derivatives and their target enzymes. These studies indicate that the trifluoromethyl and nitro groups play crucial roles in enhancing binding affinity through hydrogen bonding and hydrophobic interactions within the active sites of enzymes .

Case Studies

Several case studies have documented the efficacy of compounds derived from or related to this compound:

  • Study on COX-2 Inhibition : A derivative demonstrated a significant reduction in COX-2 activity in a murine model of inflammation, leading to reduced tumor growth rates.
  • PDE4B Inhibition : Another study highlighted a derivative's ability to significantly lower PDE4B activity, which correlated with decreased levels of pro-inflammatory cytokines in vitro.

These findings underscore the potential applicability of this compound derivatives in therapeutic contexts targeting cancer and inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for 2-nitro-3-(trifluoromethyl)anisole, and how can reaction parameters be optimized?

A practical approach involves sequential functionalization of an anisole precursor. First, introduce the trifluoromethyl group via electrophilic substitution using reagents like CF₃I or CF₃SO₃K under Lewis acid catalysis. Subsequent nitration should be performed at low temperatures (0–5°C) with mixed HNO₃/H₂SO₄ to minimize byproducts. Critical parameters include:

  • Temperature control : Nitration is exothermic; overheating may lead to over-nitration or decomposition .
  • Directing groups : The methoxy group in anisole directs electrophiles to the ortho and para positions. Strategic blocking (e.g., temporary protecting groups) may enhance regioselectivity for the 3-position .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol can isolate the product .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Confirm substitution patterns. The nitro group deshields adjacent protons, while the trifluoromethyl group causes splitting in ¹⁹F-coupled spectra .
  • IR Spectroscopy : Identify key functional groups (e.g., NO₂ asymmetric stretch ~1520 cm⁻¹, C-F stretches ~1100–1250 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Verify molecular ion peaks (e.g., [M]⁺ at m/z 235) and fragmentation patterns .
  • Elemental Analysis : Validate purity by matching experimental and theoretical C/H/N/F ratios .

Advanced Questions

Q. How can regioselectivity challenges be addressed when synthesizing nitro- and trifluoromethyl-substituted anisoles?

Regioselectivity is influenced by electronic and steric factors:

  • Electrophilic Nitration : The trifluoromethyl group is electron-withdrawing, directing nitration to the meta position relative to itself. Computational modeling (e.g., DFT) can predict reactive sites .
  • Directed Ortho-Metalation : Use lithiation (e.g., LDA) to deprotonate the ortho position of anisole derivatives, followed by quenching with CF₃X or nitro sources .
  • Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) to steer substitution .

Q. How should researchers resolve contradictions between computational predictions and experimental data in reaction mechanisms?

Case Study: Diels-Alder reactions involving nitro groups (as in related compounds) show discrepancies in transition-state energies predicted by DFT (B3LYP/6-31G(d)) versus experimental kinetic data .

  • Multi-Method Validation : Combine DFT with ab initio methods (e.g., CCSD(T)) for higher accuracy .
  • Isotopic Labeling : Track reaction pathways (e.g., ¹⁵N-labeled nitro groups) to confirm intermediates .
  • In Situ Spectroscopy : Use FT-IR or Raman to monitor real-time reaction progress and identify unaccounted intermediates .

Q. What safety protocols are essential when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of toxic decomposition products (e.g., HF, NOₓ) .
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/HCl) before disposal .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data for nitro-trifluoromethyl anisoles in polar vs. nonpolar solvents?

  • Polar Solvents : High solubility in DMSO or DMF due to dipole interactions with NO₂ and CF₃ groups. Contradictions may arise from impurities affecting polarity .
  • Nonpolar Solvents : Limited solubility in hexane; discrepancies may stem from crystallinity or polymorphic forms .
  • Method : Perform temperature-dependent solubility studies and compare with Hansen solubility parameters .

Methodological Tables

Parameter Optimal Conditions Reference
Nitration Temperature0–5°C (prevents over-reaction)
Purification SolventHexane/EtOAc (3:1, v/v)
¹H NMR Chemical Shift~8.2 ppm (aromatic H adjacent to NO₂)
Decomposition ProductsHF, NOₓ (monitor with FT-IR)

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